2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by basification with potassium hydroxide.
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Coupling of the Rings: The oxadiazole and triazole rings are then coupled using suitable reagents and conditions to form the desired compound.
Final Acylation: The final step involves acylation of the amino group with 2,4-dimethylphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole or triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole and triazole rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole: Shares the oxadiazole and triazole rings but lacks the sulfanyl and acetamide groups.
N-(2,4-dimethylphenyl)acetamide: Contains the acetamide group but lacks the oxadiazole and triazole rings.
Uniqueness
The uniqueness of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C16H19N7O2S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H19N7O2S/c1-4-23-15(13-14(17)22-25-21-13)19-20-16(23)26-8-12(24)18-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H2,17,22)(H,18,24) |
InChI Key |
QVZMJPPFLDEYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=NON=C3N |
Origin of Product |
United States |
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